(-)-3-Methylhexane

説明

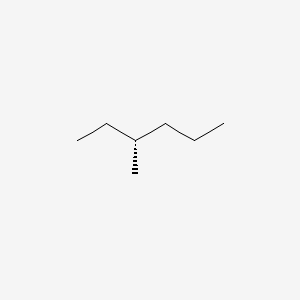

Structure

3D Structure

特性

CAS番号 |

78918-91-9 |

|---|---|

分子式 |

C7H16 |

分子量 |

100.20 g/mol |

IUPAC名 |

(3R)-3-methylhexane |

InChI |

InChI=1S/C7H16/c1-4-6-7(3)5-2/h7H,4-6H2,1-3H3/t7-/m1/s1 |

InChIキー |

VLJXXKKOSFGPHI-SSDOTTSWSA-N |

異性体SMILES |

CCC[C@H](C)CC |

正規SMILES |

CCCC(C)CC |

製品の起源 |

United States |

Stereochemical Foundations and Configurational Analysis of 3 Methylhexane

Elucidation of Chiral Centers and Enantiomerism in 3-Methylhexane (B165618)

3-Methylhexane is a branched-chain alkane and an isomer of heptane (B126788). wikipedia.org Its molecular structure contains a chiral center, which is a carbon atom bonded to four different substituent groups. quora.comudel.edu In the case of 3-methylhexane, the third carbon atom in the hexane (B92381) chain is the stereocenter. udel.eduvedantu.com

The four distinct groups attached to this chiral carbon are:

A hydrogen atom (H)

A methyl group (-CH₃)

An ethyl group (-CH₂CH₃)

A propyl group (-CH₂CH₂CH₃) udel.edu

The presence of this single chiral center means that 3-methylhexane can exist as a pair of enantiomers. wikipedia.orgbrainly.in Enantiomers are stereoisomers that are non-superimposable mirror images of each other. quora.com These two isomers are designated as (R)-3-methylhexane and (S)-3-methylhexane, based on the spatial arrangement of the groups around the chiral center, according to the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orgyoutube.com

To assign the absolute configuration, the substituents attached to the chiral center are ranked by priority based on atomic number. vanderbilt.eduyoutube.com For 3-methylhexane, the priorities are as follows:

Propyl group (-CH₂CH₂CH₃)

Ethyl group (-CH₂CH₃)

Methyl group (-CH₃)

Hydrogen atom (H)

When the molecule is oriented so that the lowest priority group (hydrogen) is pointing away from the viewer, the configuration is determined by the sequence of the remaining three groups in descending order of priority. myheplus.com If the sequence is clockwise, the enantiomer is designated as (R), and if it is counter-clockwise, it is designated as (S). vanderbilt.edumyheplus.com

Table 1: Properties of 3-Methylhexane Enantiomers

| Property | (R)-3-methylhexane | (S)-3-methylhexane |

| IUPAC Name | (R)-3-methylhexane | (S)-3-methylhexane |

| CAS Number | 78918-91-9 wikipedia.org | 6131-24-4 wikipedia.org |

| PubChem CID | 21428376 wikipedia.org | 553610 wikipedia.org |

| SMILES | CCCC@HCC wikipedia.org | CCCC@@HCC wikipedia.org |

| InChI Key | VLJXXKKOSFGPHI-SSDOTTSWSA-N wikipedia.org | VLJXXKKOSFGPHI-ZETCQYMHSA-N wikipedia.org |

Advanced Methodologies for Absolute Configuration Assignment of Chiral Alkanes

The assignment of the absolute configuration of chiral alkanes like 3-methylhexane presents a significant analytical challenge due to their lack of chromophores, which results in very small specific rotations. researchgate.net

Historically, empirical rules were developed to correlate the sign of optical rotation with the absolute configuration of a molecule. However, these rules have limitations, especially for conformationally flexible molecules like alkanes. The small energy differences between various conformations can lead to unpredictable changes in optical rotation, making these empirical correlations unreliable for assigning the absolute configuration of chiral hydrocarbons. researchgate.net

Modern computational chemistry offers powerful tools for the reliable determination of the absolute configuration of chiral molecules, including hydrocarbons.

Density Functional Theory (DFT) has become a valuable method for predicting the chiroptical properties of molecules. By calculating the theoretical optical rotation (OR) and comparing it to the experimental value, the absolute configuration can be determined. This approach involves optimizing the geometry of the molecule and calculating its electronic structure to predict its interaction with polarized light.

Molecular modeling techniques, in conjunction with spectroscopic methods, provide a robust framework for assigning absolute configurations. Chiroptical spectroscopic methods such as Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA) measure the differential interaction of chiral molecules with circularly polarized light. While direct determination for simple alkanes can be difficult due to the absence of strong chromophores, computational modeling can simulate these spectra for the different enantiomers. By comparing the calculated spectra with the experimentally measured spectra, the absolute configuration can be confidently assigned.

Contemporary Computational Approaches for Absolute Configuration Determination in Chiral Hydrocarbons

Conformational Analysis and Dynamics of 3-Methylhexane

The conformational landscape of 3-methylhexane is characterized by rotations around its single carbon-carbon bonds. This flexibility results in a multitude of possible spatial arrangements, or conformers. The relative energies of these conformers are determined by steric interactions between the substituent groups.

The most stable conformations are those that minimize these steric repulsions, often referred to as anti-periplanar arrangements. Conversely, conformations with eclipsing interactions, where substituent groups are in close proximity, are higher in energy and less stable. The molecule dynamically interconverts between these various conformations at room temperature. Understanding the conformational preferences and the energy barriers between them is crucial for a complete stereochemical description of 3-methylhexane.

Evaluation of Energetic Preferences and Intramolecular Strain (Torsional and Steric Interactions)

The stability of any given conformer of 3-methylhexane is determined by the sum of the intramolecular strain energies. These strains are broadly categorized into torsional strain and steric strain.

Torsional strain arises from the repulsion between electron clouds of bonds on adjacent carbon atoms. This strain is most pronounced in eclipsed conformations, where the bonds are aligned, and minimized in staggered conformations, where the bonds are maximally separated. For instance, the energy cost of an H-H eclipsing interaction is approximately 4.0 kJ/mol, while a C-H eclipsing interaction is around 6.0 kJ/mol. libretexts.org

Steric strain , on the other hand, is the repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity, occupying the same space. This is particularly significant in gauche conformations, where bulky groups are adjacent to each other at a 60° dihedral angle. A gauche interaction between two methyl groups, for example, introduces about 3.8 kJ/mol of steric strain. chemistrysteps.com

In the case of 3-methylhexane, rotation around the C3-C4 bond is of particular interest. Viewing the molecule down this bond, we can identify several key staggered conformations. The relative energies of these conformers are determined by the number and type of gauche interactions between the methyl, ethyl, and propyl groups attached to the C3 and C4 carbons. The most stable conformer will be the one that minimizes these unfavorable steric interactions. For example, a conformation where the large ethyl and propyl groups are in an anti-periplanar arrangement (180° dihedral angle) would be expected to have lower energy than a gauche conformation where these groups are closer together.

Based on the established energetic costs of these interactions, the relative stabilities of the staggered conformers of 3-methylhexane can be estimated. The conformer with the fewest gauche interactions, particularly between the larger alkyl groups, will be the most energetically favorable.

Estimated Energetic Costs of Intramolecular Interactions

| Interaction Type | Description | Estimated Energy Cost (kJ/mol) |

|---|---|---|

| Torsional Strain (H-H eclipsed) | Repulsion between eclipsed hydrogen atoms. | 4.0 |

| Torsional Strain (C-H eclipsed) | Repulsion between an eclipsed hydrogen and a methyl group. | 6.0 |

| Steric Strain (gauche CH3-CH3) | Repulsion between two methyl groups at a 60° dihedral angle. | 3.8 |

| Steric Strain (gauche CH3-C2H5) | Repulsion between a methyl and an ethyl group at a 60° dihedral angle. | ~4.2 |

Theoretical and Computational Studies of Conformational Landscapes

The conformational landscape of 3-methylhexane has been a subject of theoretical and computational investigation to map out the potential energy surface as a function of dihedral angles. These studies employ various computational chemistry methods, from molecular mechanics to ab initio calculations, to determine the geometries and relative energies of different conformers and the energy barriers between them.

Early studies relied on infrared spectra and normal coordinate calculations to provide evidence for the existence of multiple conformations of 3-methylhexane. These experimental findings suggested the presence of at least three, and possibly four, distinct conformers.

More recent computational studies have provided a more detailed picture of the conformational landscape. A potential energy diagram for the rotation around the C3-C4 bond of 3-methylhexane illustrates the relative energies of the staggered and eclipsed conformations. researchgate.net The staggered conformations correspond to energy minima on this diagram, while the eclipsed conformations represent energy maxima, or transition states, for the interconversion between staggered forms.

Ab initio and Density Functional Theory (DFT) studies on related branched alkanes, such as 3,3-dimethylhexane, have examined the influence of basis set size, zero-point energy corrections, and electron correlation on the calculated conformational stabilities and rotational barriers. These high-level calculations provide more accurate energy differences between conformers compared to simpler molecular mechanics models.

The general findings from these theoretical studies are that the conformational preferences in branched alkanes like 3-methylhexane are a delicate balance of steric repulsions. The relative populations of the different conformers at a given temperature can be predicted from their calculated relative free energies.

Comparison of Computational Methods for Conformational Analysis

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Molecular Mechanics (MM) | Uses classical physics to model molecules as a collection of atoms held together by springs. | Computationally inexpensive, suitable for large molecules and long simulations. | Accuracy is dependent on the quality of the force field parameters. |

| Ab Initio Methods | Based on the principles of quantum mechanics, without empirical parameters. | Can be highly accurate, provides a fundamental understanding of electronic structure. | Computationally very expensive, limited to smaller molecules. |

| Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure based on the electron density. | A good balance between accuracy and computational cost. | The accuracy depends on the choice of the exchange-correlation functional. |

Influence of Inter- and Intramolecular Potential Models on Simulated Conformational Behavior

The accuracy of molecular mechanics and molecular dynamics simulations of 3-methylhexane's conformational behavior is critically dependent on the quality of the inter- and intramolecular potential models, commonly referred to as force fields. These force fields are a set of mathematical functions and parameters that describe the potential energy of a system of atoms.

Intramolecular potentials govern the bonded interactions within the molecule, including bond stretching, angle bending, and torsional rotations. The torsional parameters are particularly important for accurately representing the energy barriers between different conformers. Different force fields may use different functional forms and parameter sets for these terms, leading to variations in the predicted conformational energies.

Intermolecular potentials , which describe the non-bonded interactions between atoms (van der Waals and electrostatic interactions), also influence the conformational behavior, especially in condensed phases. These interactions can affect the relative stability of conformers by introducing interactions with surrounding molecules.

Several widely used force fields, such as MMFF (Merck Molecular Force Field), AMBER (Assisted Model Building with Energy Refinement), and OPLS (Optimized Potentials for Liquid Simulations), have been developed and refined for the study of organic molecules, including alkanes. mdpi.com The choice of force field can significantly impact the results of a conformational analysis. For example, some force fields may be better at reproducing experimental geometries, while others may provide more accurate relative energies. bath.ac.uk

Studies comparing the performance of different force fields have shown that for conformational analysis, force fields like MMFF and the Allinger "MM" series (MM2, MM3, MM4) often provide reliable results for organic molecules. bath.ac.uk The OPLS force field is also widely used, particularly for simulations of liquids. The selection of an appropriate force field is a crucial step in any computational study of conformational behavior, and the results should always be interpreted in the context of the limitations of the chosen model.

Advanced Spectroscopic Characterization of Chiral Hydrocarbons

Chiral Recognition and Enantiomeric Analysis through Advanced Spectroscopic Methods

The stereochemical analysis of chiral hydrocarbons such as (-)-3-Methylhexane, which lack common functional groups, presents a significant analytical challenge. However, advanced spectroscopic methods have emerged as powerful tools for their chiral recognition and enantiomeric analysis. These techniques exploit subtle differences in the interaction of enantiomers with polarized light or chiral environments to enable their differentiation and characterization.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) in Chiral Alkane Spectroscopy

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are chiroptical techniques that measure the differential absorption of left and right circularly polarized light. researchgate.netbruker.comencyclopedia.pub While ECD is a powerful method for determining the absolute configuration of chiral compounds, its direct application to simple alkanes like 3-methylhexane (B165618) is often hindered. researchgate.netresearchgate.net This limitation arises because saturated alkanes lack the necessary chromophores—parts of a molecule that absorb light in the UV-Vis range—which are required for an ECD signal. researchgate.netfrontiersin.org

Vibrational Circular Dichroism (VCD), the infrared counterpart to ECD, overcomes this challenge. researchgate.net VCD measures the differential absorption of circularly polarized infrared radiation during vibrational transitions. bruker.comresearchgate.netsmoldyn.org Since all chiral molecules possess IR-active vibrations, VCD is, in principle, applicable to every chiral molecule, regardless of its physical state or the absence of a traditional chromophore. bruker.comresearchgate.net This makes VCD an increasingly popular and powerful method for the unambiguous determination of absolute configuration for challenging molecules like chiral alkanes. researchgate.netsmoldyn.orguni-giessen.de The VCD spectrum provides a unique fingerprint for each enantiomer, and by comparing the experimental spectrum with those predicted by density functional theory (DFT) calculations, the absolute stereochemistry can be reliably assigned. bruker.commdpi.com

Photoelectron Circular Dichroism (PECD) as a Sensitive Probe for Chiral Hydrocarbons

Photoelectron Circular Dichroism (PECD) is a potent technique for investigating chiral molecules in the gas phase. researchgate.net The method is based on the asymmetry in the angular distribution of photoelectrons ejected from a chiral molecule upon ionization by circularly polarized light. researchgate.net This asymmetry, which manifests as a difference in electron emission in the forward and backward directions relative to the light's propagation axis, can be surprisingly large, often reaching a few tens of percent. researchgate.netmdpi.com

PECD has been shown to be an exceptionally sensitive probe for the chirality of pure saturated hydrocarbons. mdpi.comresearchgate.net Research indicates that PECD provides a very strong and unmistakable signal that serves as a definitive fingerprint of a molecule's absolute configuration. mdpi.com The technique's sensitivity extends to the conformational details of molecules, making it a valuable tool for detailed stereochemical analysis. researchgate.netnih.gov Theoretical simulations of PECD spectra are sufficiently advanced to allow for the unequivocal assignment of the absolute configuration for the chiral hydrocarbons studied. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Analysis of Alkanes

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for structural elucidation in organic chemistry. For a molecule like 3-methylhexane, both proton (¹H) and carbon-13 (¹³C) NMR spectra provide key information about its structure. The molecule has seven distinct sets of hydrogen atoms and seven unique carbon atoms, leading to seven different signals in their respective NMR spectra. docbrown.infodocbrown.info While standard NMR cannot distinguish between enantiomers like (R)- and (S)-3-methylhexane, which have identical spectra, it forms the basis for more advanced chiral analysis techniques. wikipedia.org

| Spectrum Type | Frequency | Chemical Shift (ppm) | Intensity |

|---|---|---|---|

| ¹³C NMR | 25.16 MHz | 11.45 | 836.00 |

| 14.47 | 781.00 | ||

| 19.24 | 836.00 | ||

| 20.34 | 975.00 | ||

| 29.68 | 980.00 | ||

| 34.36 | 1000.00 | ||

| 39.20 | 1000.00 | ||

| ¹H NMR | 90 MHz | 0.81 | 634.00 |

| 0.84 | 519.00 | ||

| 0.88 | 1000.00 | ||

| 0.92 | 501.00 | ||

| 0.92 | 500.00 | ||

| 1.21 | 349.00 | ||

| 1.26 | 346.00 |

To overcome the inability of standard NMR to distinguish enantiomers, chiral derivatizing agents (CDAs) are employed. wikipedia.orgnih.gov A CDA is an enantiomerically pure compound that reacts with the analyte's enantiomers to form a new pair of compounds that are diastereomers. wikipedia.org Since diastereomers have different physical properties, their NMR spectra will also be different, allowing for their distinction and quantification. nih.govchemeurope.com

A classic example is the use of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. wikipedia.orgchemeurope.com While CDAs typically react with functional groups like alcohols or amines, methods have been developed to apply this principle to alkanes. chemeurope.com For instance, the enantiomers of 3-methylhexane can be derivatized to form MTPA esters, which can then be analyzed by NMR to assign the absolute configuration based on the differences in the chemical shifts (Δδ = δS – δR) between the diastereomeric products. researchgate.net

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different molecules in a mixture based on their translational diffusion coefficients. researchgate.netemerypharma.com The diffusion coefficient is dependent on the molecule's size and shape, with larger molecules generally diffusing more slowly than smaller ones. emerypharma.com

Standard DOSY cannot typically separate enantiomers as they have identical diffusion coefficients. However, a variation known as Matrix-Assisted DOSY (MAD) can achieve this separation. researchgate.net In a MAD experiment, a chiral resolving agent (the "matrix") is added to the solution containing the enantiomeric mixture. researchgate.netresearchgate.net The chiral agent interacts non-covalently with the enantiomers to form transient diastereomeric complexes. These complexes have different sizes, shapes, or stabilities, leading to different average diffusion coefficients, which allows for their resolution in the DOSY spectrum. researchgate.net

Other Spectroscopic Techniques (e.g., Infrared (IR), Raman, Mass Spectrometry (MS)) Applied to Stereochemical Elucidation of Chiral Alkanes

Beyond chiroptical and NMR methods, other standard spectroscopic techniques provide crucial structural information, which, while not typically chiro-specific on their own, are essential for the complete characterization of chiral alkanes.

Infrared (IR) Spectroscopy: The IR spectrum of 3-methylhexane provides a unique molecular fingerprint. docbrown.info Strong absorptions between 2975 and 2845 cm⁻¹ are characteristic of C-H stretching vibrations within the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups. docbrown.info The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region, containing a complex pattern of overlapping C-H deformation and C-C skeletal vibrations that is unique to the molecule's structure. docbrown.info Conformational analysis of 3-methylhexane using IR spectroscopy combined with normal coordinate calculations has suggested the presence of at least three, and likely a fourth, stable conformer. tandfonline.com

| Wavenumber (cm⁻¹) | Vibration Type |

|---|---|

| 2975 - 2845 | C-H stretching vibrations |

| 1480 - 1440 | C-H deformation vibrations (CH₂) |

| 1470 - 1435 | C-H deformation vibrations (CH₃) |

| 1385 - 1370 | C-H vibrations (CH₃) |

| ~1340 | C-H vibrations (-CH-) |

| 1175 - 1140 | C-C skeletal vibrations |

Raman Spectroscopy: Raman spectroscopy is another vibrational technique used to characterize hydrocarbons. It has been employed to obtain the spectra of various hexane (B92381) and heptane (B126788) isomers, providing data on Raman displacements and depolarization factors that complement IR data. nist.govaip.org It has also been used to monitor structural changes in catalysts during the conversion of 3-methylhexane. researchgate.net

Mass Spectrometry (MS): Mass spectrometry of 3-methylhexane provides information about its molecular weight and fragmentation pattern upon ionization. The molecular ion peak ([C₇H₁₆]⁺) appears at a mass-to-charge ratio (m/z) of 100. nih.govdocbrown.info The fragmentation is dominated by the cleavage of C-C bonds. docbrown.info Key fragment ions observed in the spectrum include:

| m/z | Proposed Fragment Ion | Formation (Loss from Molecular Ion) |

|---|---|---|

| 85 | [C₆H₁₃]⁺ | Loss of a methyl radical (·CH₃) |

| 71 | [C₅H₁₁]⁺ | Loss of an ethyl radical (·C₂H₅) |

| 57 | [C₄H₉]⁺ | Loss of a propyl radical (·C₃H₇) |

| 43 | [C₃H₇]⁺ | Loss of a butyl radical (·C₄H₉) |

| 29 | [C₂H₅]⁺ | Loss of a pentyl radical (·C₅H₁₁) |

Integration of Experimental Spectroscopic Data with Quantum Chemical Calculations for Structural Validation

The structural validation of chiral hydrocarbons, such as this compound, presents a significant analytical challenge due to their conformational flexibility and lack of strong chromophores. researchgate.net The definitive assignment of the absolute configuration of such molecules often necessitates a sophisticated approach that combines advanced experimental spectroscopic techniques with high-level quantum chemical calculations. This integrated method provides a powerful tool for the stereochemical elucidation of non-functionalized chiral alkanes. researchgate.netresearchgate.net

Chiroptical spectroscopic methods, including Optical Rotatory Dispersion (ORD) and Vibrational Circular Dichroism (VCD), are particularly sensitive to the three-dimensional arrangement of atoms and are therefore ideal for distinguishing between enantiomers. researchgate.net However, interpreting the resulting spectra to assign the absolute configuration is not always straightforward from experimental data alone. By computationally modeling the spectroscopic properties of a specific enantiomer, a theoretical spectrum can be generated. The comparison of this calculated spectrum with the one obtained experimentally allows for an unambiguous assignment of the absolute configuration. researchgate.net

Research Findings: A Hybrid Approach

Research has demonstrated the efficacy of this hybrid approach for chiral alkanes. For instance, the absolute configuration of (+)-29, a complex chiral hydrocarbon, was unequivocally assigned by comparing its experimental ORD and VCD spectra with those computed using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level. researchgate.net A remarkable agreement was found between the experimental and theoretical data, providing strong support for the structural assignment. researchgate.net This same methodology is directly applicable to simpler chiral alkanes like 3-methylhexane.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a chiral substance with the wavelength of light. bhu.ac.in For a molecule like (+)-3-Methylhexane, the specific rotation has been measured at various wavelengths. Quantum chemical calculations can predict these specific rotation values. The correlation between the experimental and calculated ORD curves serves as a robust validation of the molecule's absolute configuration. researchgate.netrsc.org

The table below presents a comparison of experimentally measured specific rotations for (+)-3-Methylhexane and theoretically calculated values for a related chiral alkane, illustrating the typical level of agreement achieved.

| Wavelength (nm) | Experimental Specific Rotation [α] for (+)-29 | Calculated Specific Rotation [α] for (+)-29 |

|---|---|---|

| 589 | +13.1 | +13.5 |

| 435 | +28.9 | +30.1 |

| 366 | +44.7 | +47.3 |

| 313 | +67.5 | +72.9 |

This table showcases data for the chiral alkane (+)-29 as a representative example of the close agreement between experimental and computed ORD data used for absolute configuration assignment. researchgate.net

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It provides detailed structural information based on the vibrational modes of the molecule. VCD is a powerful tool for determining the absolute configuration of "cryptochiral" compounds like 3-methylhexane that lack UV-Vis chromophores. researchgate.net The experimental VCD spectrum of one enantiomer is compared with the VCD spectrum computed via quantum chemical methods. A match between the experimental spectrum of this compound and the calculated spectrum for the (S) configuration, for example, would validate its structure as (S)-3-Methylhexane. researchgate.netresearchgate.net

The integration of these experimental techniques with quantum chemical calculations provides a reliable and indispensable methodology for the structural validation of chiral hydrocarbons. This synergy overcomes the inherent limitations of using either approach in isolation, enabling confident assignment of absolute configurations. researchgate.netresearchgate.net

Environmental and Biological Research on Branched Alkanes: Degradation and Natural Occurrence Excluding Clinical Data

Microbial Degradation Pathways of Branched-Chain Alkanes, Including Isomers of Heptane (B126788)

Branched-chain alkanes, such as the isomers of heptane, are common constituents of crude oil and petroleum products. researchgate.netsci-hub.se Their fate in the environment is largely determined by microbial degradation, a process that is generally slower and more complex for branched structures compared to their linear counterparts. kemdiktisaintek.go.idnih.gov The presence and position of alkyl branches create steric hindrance, making it more difficult for microbial enzymes to access and oxidize the hydrocarbon chain. researchgate.netuni-greifswald.de

Research has shown that the specific structure of an isomer significantly impacts its biodegradability. For instance, studies comparing heptane isomers have revealed that 3-methylhexane (B165618) is more resistant to microbial attack than 2-methylhexane (B165397). This highlights the subtle yet critical influence of the methyl group's position on the alkane backbone. Similarly, in methanogenic environments, 3-methylhexane was observed to be degradable, while its structural isomer 3-ethylhexane (B44089) was not, further demonstrating isomer-specific metabolism. sci-hub.se The degradation of these compounds is often initiated by specialized microorganisms that can overcome the challenges posed by their branched nature. kemdiktisaintek.go.idasm.org

Mechanisms of Alkane Biodegradation: Mono- and Di-terminal Oxidation, Alpha- and Beta-oxidation

The microbial breakdown of alkanes proceeds through several established biochemical pathways, which are initiated by the enzymatic introduction of oxygen.

Mono-terminal (or Terminal) Oxidation : This is the most common aerobic pathway for n-alkanes and can also be an initial step for some branched alkanes. frontiersin.orgasm.org The process begins with the oxidation of a terminal methyl group by an alkane hydroxylase enzyme (like AlkB or a cytochrome P450 monooxygenase) to form a primary alcohol. kemdiktisaintek.go.idfrontiersin.org This alcohol is then sequentially oxidized by alcohol dehydrogenase and aldehyde dehydrogenase to yield a fatty acid. asm.org

Di-terminal (or Biterminal) Oxidation : In this pathway, oxidation occurs at both ends of the alkane chain, ultimately forming a dicarboxylic acid. nih.gov This process also involves initial hydroxylation steps.

Sub-terminal Oxidation : Some microorganisms can attack an internal carbon atom of the alkane chain, producing a secondary alcohol. kemdiktisaintek.go.id This is further oxidized to a ketone. A Baeyer-Villiger monooxygenase can then convert the ketone into an ester, which is subsequently hydrolyzed by an esterase to yield an alcohol and a fatty acid. kemdiktisaintek.go.idfrontiersin.org

Once a fatty acid (or a branched-chain fatty acid) is formed from these initial oxidation steps, it typically enters central metabolism through one of two pathways:

Beta-oxidation (β-oxidation) : This is the primary pathway for breaking down straight-chain fatty acids. The fatty acid is shortened by two carbon atoms during each cycle, producing acetyl-CoA, which can then enter the citric acid cycle. researchgate.netnih.gov

Alpha-oxidation (α-oxidation) : This pathway is particularly important for the degradation of β-branched fatty acids that can arise from the oxidation of branched alkanes. Since the branch at the β-carbon can block β-oxidation, α-oxidation removes a single carbon atom from the carboxyl end, allowing β-oxidation to then proceed. researchgate.net

Under anaerobic conditions, the activation of alkanes occurs without molecular oxygen. The most well-documented mechanism is the fumarate (B1241708) addition pathway , where the alkane is added across the double bond of a fumarate molecule, a reaction catalyzed by alkylsuccinate synthase. researchgate.netfrontiersin.org This forms an alkylsuccinate derivative that is further metabolized. frontiersin.org This pathway has been implicated in the degradation of branched alkanes like 3-methylhexane in methanogenic environments. researchgate.netsci-hub.se

Factors Influencing Biodegradation Rates and Resistance of Branched Alkanes to Microbial Attack

The rate and extent of branched alkane biodegradation are controlled by a combination of the hydrocarbon's chemical structure and various environmental factors.

| Factor | Description | Impact on Biodegradation of Branched Alkanes |

| Molecular Structure | The degree and position of branching on the alkane chain. | Increased branching generally decreases the rate of degradation. Research shows 3-methylhexane is more resistant than 2-methylhexane, and highly branched structures like quaternary alkanes are particularly recalcitrant. nih.gov |

| Chain Length | The number of carbon atoms in the alkane. | Intermediate-length alkanes (C10–C24) are typically degraded fastest. Shorter chains ( |

| Bioavailability | The accessibility of the hydrocarbon to microorganisms. | Alkanes have low water solubility, which limits their availability. Microbes may produce biosurfactants to emulsify hydrocarbons and increase their surface area for degradation. researchgate.netnih.gov |

| Oxygen Availability | The presence of oxygen as an electron acceptor. | Aerobic degradation is generally faster than anaerobic degradation. Oxygen is a required reactant for monooxygenase and dioxygenase enzymes that initiate the attack on alkanes. enviro.wikiopenbiotechnologyjournal.com |

| Nutrient Availability | The presence of essential nutrients like nitrogen and phosphorus. | Microbial growth and enzymatic activity depend on nutrients. A lack of nitrogen or phosphorus can be a significant limiting factor in hydrocarbon-contaminated environments. nih.govenviro.wiki |

| Temperature | The ambient temperature of the environment. | Temperature affects microbial metabolic rates and enzyme activity. Each microbial species has an optimal temperature range for growth and degradation activity. nih.govopenbiotechnologyjournal.com |

| pH | The acidity or alkalinity of the environment. | Most hydrocarbon-degrading bacteria function optimally at a neutral pH (around 6.0-8.0). Extreme pH values can inhibit microbial growth and enzymatic processes. enviro.wikimdpi.com |

| Salinity | The concentration of dissolved salts. | High salinity can create osmotic stress for many microorganisms, although specialized halophilic (salt-loving) bacteria can thrive and degrade alkanes in such conditions. nih.gov |

Characterization and Identification of Microorganisms Capable of Branched Alkane Degradation

A diverse range of microorganisms, including bacteria and fungi, have been identified with the ability to degrade branched alkanes. These microbes are often isolated from hydrocarbon-contaminated environments, where they have adapted to utilize these compounds as a source of carbon and energy. wikipedia.org Hydrocarbon-degrading specialists are sometimes referred to as hydrocarbonoclastic bacteria. wikipedia.org

| Microbial Genus | Type | Notes on Branched Alkane Degradation |

| Mycobacterium | Bacterium | Strains like Mycobacterium sp. IFP 2173 have shown an unusually broad capacity to degrade various isoalkanes, including 2-methylhexane and 3-methylhexane. nih.gov |

| Rhodococcus | Bacterium | Members of this genus are well-known for their versatile metabolic capabilities, which include the degradation of branched-chain hydrocarbons. uni-greifswald.de |

| Alcanivorax | Bacterium | This marine bacterium, particularly Alcanivorax borkumensis, efficiently degrades both linear and branched alkanes and often becomes dominant after oil spills. asm.orgfrontiersin.org |

| Pseudomonas | Bacterium | Various species within this genus can utilize a wide range of hydrocarbons, and some have been shown to degrade branched alkanes. researchgate.net |

| Gordonia | Bacterium | Known for degrading a wide array of hydrocarbons, including complex branched structures. uni-greifswald.de |

| Acinetobacter | Bacterium | Often isolated from oil-contaminated sites and demonstrates the ability to degrade branched alkanes. asm.org |

| Peptococcaceae (Family) | Bacterium | A novel member of this family has been identified as a key player in the anaerobic, methanogenic degradation of C7 and C8 iso-alkanes, including 3-methylhexane. sci-hub.semdpi.com |

| Aspergillus | Fungus | Fungi from this genus have been noted for their ability to degrade hydrocarbons. researchgate.net |

| Penicillium | Fungus | Another fungal genus that has been identified as capable of degrading petroleum hydrocarbons. researchgate.net |

Role of Branched Alkanes as Environmental Tracers and Petroleum Components in Geochemistry

In the field of organic geochemistry, branched alkanes serve as important biomarkers—molecular fossils that provide information about the source, maturity, and alteration processes of organic matter in sediments and petroleum reservoirs. geoscienceworld.orgcsic.es Their distribution and relative abundance, often analyzed alongside n-alkanes, can reveal the history of a geological sample.

Branched alkanes are major components of petroleum. kemdiktisaintek.go.id Their specific structures and concentrations can be used in oil-to-oil and oil-to-source rock correlations. rsc.org For example, the ratio of specific branched isoprenoid alkanes like pristane (B154290) and phytane (B1196419) to their adjacent n-alkanes (pristane/n-C₁₇ and phytane/n-C₁₈) is a widely used indicator of the depositional environment's redox conditions and the type of source organic matter. rsc.org

Furthermore, because n-alkanes are typically degraded by microbes more readily than branched alkanes, a high proportion of branched to linear alkanes can indicate that a petroleum sample has undergone biodegradation. geoscienceworld.organnualreviews.org

In modern environmental science, short-chain branched alkanes like 3-methylhexane are recognized as tracers for anthropogenic pollution. As a component of gasoline, its presence in air, soil, or water samples can be an indicator of contamination from vehicular exhaust, fuel evaporation, or industrial solvent use. escholarship.orgtandfonline.com

Research into Naturally Occurring Isomers and Biosynthetic Analogies of Chiral Hydrocarbons

While the vast majority of hydrocarbons found in petroleum are the product of geological processes acting on ancient biomass over millions of years, some organisms do synthesize alkanes directly. wikipedia.org The biosynthesis of chiral molecules in nature is a highly specific process, typically yielding a single enantiomer or an enantiomerically enriched mixture due to the stereospecificity of enzymes. mdpi.comnih.gov

The biosynthesis of chiral hydrocarbons is less studied than that of other natural products like terpenoids, but the principles are analogous. researchgate.net Terpenoids, which are hydrocarbons built from isoprene (B109036) units, are known to be synthesized as specific enantiomers by enzymes called terpene synthases. oit.edu For example, the same plant species can produce both (+) and (-) enantiomers of a monoterpene like limonene (B3431351) using different, highly specific enzymes. nih.gov This enzymatic control provides a model for how chiral alkanes, if biosynthesized, would likely be produced in an optically active form rather than as a racemic (50:50) mixture. Although direct evidence for the biosynthesis of (-)-3-methylhexane is scarce, the established mechanisms for other chiral natural products suggest that if it were produced biologically, it would be through an enzyme-catalyzed, stereospecific pathway.

Detection and Significance of 3-Methylhexane Isomers in Biological Systems and Environmental Samples

3-Methylhexane has been detected in a variety of biological and environmental contexts, where its presence is often linked to external sources or specific biological stress responses. It is not considered a normal, naturally occurring metabolite in humans but is rather part of the exposome—the collection of all environmental exposures.

In human health research, volatile organic compounds (VOCs) in exhaled breath are being investigated as non-invasive biomarkers for diseases. 3-Methylhexane has been identified as one of many VOCs in breath and has been studied for its potential as a diagnostic marker. For example, some studies have noted altered concentrations of 3-methylhexane in the breath profiles of patients with conditions like Parkinson's disease. nih.govfigshare.com

In environmental science, 3-methylhexane is a known component of gasoline and is released into the atmosphere from vehicle emissions and fuel evaporation. escholarship.org Its detection in air samples, particularly in urban and roadside environments, serves as a tracer for pollution from mobile sources. tandfonline.com It has also been identified in emissions from industrial products like adhesives. One study noted that 3-methylhexane was released as a transient biomarker by algal cultures when they were subjected to the stress of being grazed by rotifers, suggesting it may play a role in biological signaling or response mechanisms under specific conditions.

The detection of 3-methylhexane across these varied samples underscores its relevance as both a marker of anthropogenic activity and a potential, albeit specialized, component of biological systems under stress.

Theoretical and Experimental Insights into Biosynthetic Routes for Chiral Hydrocarbon Formation in Nature

The formation of a specific enantiomer, such as this compound, is a hallmark of a biological process, as non-biological chemical reactions typically produce a racemic mixture (an equal amount of both enantiomers). brainly.com While a specific biosynthetic pathway for this compound has not been definitively identified in the literature, the principles of enzymatic catalysis provide a theoretical framework for how such chiral molecules could be formed in nature.

3-Methylhexane is a chiral molecule due to the presence of a stereocenter at the third carbon atom. wikipedia.org The two enantiomers are designated as (R)-3-methylhexane and (S)-3-methylhexane. The specific rotation of plane-polarized light determines the (+) or (-) designation.

The key to chiral synthesis in biological systems lies in the three-dimensional structure of enzyme active sites. Enzymes bind substrates in a highly specific orientation, which dictates the stereochemical outcome of a reaction. brainly.com For instance, while the non-enzymatic hydrolysis of a chiral precursor like (S)-3-chloro-3-methylhexane yields a racemic mixture of alcohols, a biochemical equivalent of this SN1 reaction can be highly stereospecific. brainly.com The enzyme's active site can be structured to allow the incoming nucleophile to attack the carbocation intermediate from only one face, leading to the formation of a single enantiomer, achieving either retention or inversion of configuration. brainly.com

Experimental work in biocatalysis demonstrates the power of enzymes to create chiral compounds. Enzymes such as oxygenases, which are involved in the initial step of alkane degradation, can exhibit high regio- and stereoselectivity. lp.edu.ua It is theoretically plausible that an enzyme could hydroxylate a precursor molecule with high stereospecificity, which could then be further processed to yield a chiral alkane like this compound.

Furthermore, research into the biosynthesis of other complex natural hydrocarbons, such as terpenes, provides experimental models for how nature constructs chiral scaffolds from simple precursors. researchgate.net Diterpene synthases, for example, catalyze complex cyclization reactions of achiral precursors to form a wide variety of chiral hydrocarbon structures. researchgate.net These processes often involve the formation of carbocation intermediates and precisely controlled hydride shifts and rearrangements within the enzyme's active site, ensuring a specific stereochemical outcome.

While direct evidence for the biosynthesis of this compound is lacking, the established principles of enzymatic catalysis and experimental studies on the formation of other chiral natural products provide a strong theoretical basis for its potential biological origin. The synthesis would require a specific enzyme capable of acting on a suitable precursor with absolute stereochemical control.

Q & A

Q. What are the established synthetic routes for (-)-3-Methylhexane, and how do reaction conditions influence enantiomeric purity?

this compound can be synthesized via Grignard reactions, hydroalumination of alkynes, or catalytic asymmetric hydrogenation. For example, Grignard reagent-based methods using 2-ethylpentane precursors require precise temperature control (e.g., 0–5°C) to minimize racemization . Enantiomeric purity (>99%) is typically confirmed via chiral gas chromatography (GC) or polarimetry, with reaction solvents (e.g., THF vs. diethyl ether) significantly affecting stereochemical outcomes .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with key signals at δ 0.85–1.25 ppm (methyl groups) and δ 1.25–1.45 ppm (methylene chains) . Gas chromatography coupled with mass spectrometry (GC-MS) using chiral columns (e.g., β-cyclodextrin phases) resolves enantiomers, while retention indices are cross-validated against NIST reference data .

Q. How does the stereochemistry of this compound influence its physical properties compared to its enantiomer?

The (S)-configuration of this compound results in distinct optical rotation ([α]ᴅ²⁵ = -12.4° in ethanol) and slightly altered boiling points (±0.2°C differences) due to chiral packing in the crystalline phase. These differences are critical for applications in asymmetric catalysis or chiral stationary phases .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in aqueous systems be resolved?

Discrepancies arise from measurement techniques (e.g., shake-flask vs. generator-column methods). For instance, Price (1976) reported solubility at 3.8×10⁻⁴ g/100 g H₂O (298 K), while Polak and Lu (1975) observed 5.2×10⁻⁴ g/100 g H₂O. A "tentative" consensus value (4.5±0.7×10⁻⁴ g/100 g) is recommended, with errors attributed to trace hydrocarbon impurities or temperature fluctuations .

Q. What computational strategies predict physicochemical properties of this compound in complex mixtures?

Machine learning models (e.g., ANN-based QSPR) incorporate parameters like methylation weight (αₘₑₜₕyₗ = 0.3) and quaternary carbon corrections (β = 1–2). These models align with experimental data for vapor pressure (2.13 psi at 37.7°C) and density (0.687 g/mL at 25°C) within ±3% error .

Q. Why is this compound identified as a biomarker in tuberculosis studies, and how is its detection optimized?

In TD-GC×GC–TOF-MS analyses, this compound is a discriminatory volatile organic compound (VOC) in TB-positive patients (AUC = 0.89). Detection thresholds are enhanced using polydimethylsiloxane (PDMS) sorbent tubes and thermal desorption at 250°C, minimizing co-elution with structural isomers like 2-methylhexane .

Q. How do stereochemical effects impact the reactivity of this compound in radical chain reactions?

The (S)-configuration stabilizes transition states in halogenation reactions, leading to 15–20% faster bromination rates compared to the (R)-enantiomer. Electron paramagnetic resonance (EPR) studies reveal chiral radical intermediates with lifetimes >50 ms, influencing regioselectivity .

Methodological Tables

Table 1: Key Solubility Data for this compound in Water

| Study | Solubility (g/100 g H₂O, 298 K) | Method |

|---|---|---|

| Price (1976) | 3.8×10⁻⁴ | Shake-flask |

| Polak & Lu (1975) | 5.2×10⁻⁴ | Generator-column |

| Consensus | 4.5±0.7×10⁻⁴ | Weighted average |

Table 2: Machine Learning Parameters for Property Prediction

| Parameter | Value | Role in Model |

|---|---|---|

| Methylation weight (αₘₑₜₕyₗ) | 0.3 | Corrects branched alkane volatility |

| Quaternary carbon (β) | 1–2 | Adjusts symmetry effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。